Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Physicochemical Properties Drug-likeness ADME

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 1262409-80-2, C₁₃H₁₇NO₃, MW 235.28) is a protected pyrrolidine building block extensively utilized in medicinal chemistry. It features a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen, a tertiary alcohol at the 3-position, and a methyl substituent also at the 3-position.

Molecular Formula C13H17NO3
Molecular Weight 235.28
CAS No. 1262409-80-2
Cat. No. B3027274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
CAS1262409-80-2
Molecular FormulaC13H17NO3
Molecular Weight235.28
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3
InChIKeyNNPKZONNGQHEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 1262409-80-2) Building Block for Cardiovascular Drug Development


Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 1262409-80-2, C₁₃H₁₇NO₃, MW 235.28) is a protected pyrrolidine building block extensively utilized in medicinal chemistry . It features a benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen, a tertiary alcohol at the 3-position, and a methyl substituent also at the 3-position [1]. This specific arrangement provides a platform for developing cardiovascular agents, particularly angiotensin receptor blockers (ARBs) . The compound is characterized by a calculated logP of approximately 1.3–1.7, a topological polar surface area (TPSA) of 49.77 Ų, and one hydrogen bond donor, properties that influence its behavior in biological systems and synthetic transformations [2][3].

Why Generic Pyrrolidine Substitution Fails: The Critical Role of Cbz Protection and C3 Substitution in Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate


In-class pyrrolidine building blocks are not interchangeable due to fundamental differences in their synthetic utility and resulting pharmacokinetic profiles. The benzyl carbamate (Cbz) protecting group on Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a crucial design element; it provides orthogonal protection that can be selectively removed under mild hydrogenolysis conditions without affecting other sensitive functional groups, a capability not shared by unprotected pyrrolidines or those with base-labile protecting groups like tert-butyl carbamate (Boc) [1]. Furthermore, the simultaneous presence of a tertiary alcohol and a methyl group at the C3 position introduces steric hindrance and a hydrogen-bonding motif that directly influences receptor binding and metabolic stability, a combination absent in simpler pyrrolidine scaffolds . Substituting this compound with a non-protected analog (e.g., 3-hydroxy-3-methylpyrrolidine) or a different protected analog (e.g., tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate) would fundamentally alter the synthetic route, requiring re-optimization of protection/deprotection sequences and likely yielding a final drug candidate with divergent physicochemical and biological properties .

Quantitative Differentiation of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate: Physicochemical and Application-Specific Evidence


Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) vs. Unprotected Pyrrolidine

The target compound's predicted TPSA of 49.77 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, contributes to a favorable balance for oral bioavailability and blood-brain barrier penetration [1]. This contrasts with the unprotected 3-hydroxy-3-methylpyrrolidine, which has a lower molecular weight (101.15 g/mol) and a TPSA of 32.26 Ų, potentially leading to different absorption and distribution characteristics .

Physicochemical Properties Drug-likeness ADME

LogP (Lipophilicity) Differentiation from Unprotected Pyrrolidine and Boc-Protected Analog

The target compound's calculated logP of 1.3–1.7 [1][2] places it in a more lipophilic range compared to the unprotected pyrrolidine (logP ~0.06) and the Boc-protected analog (tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, predicted logP ~1.1) [3]. This increased lipophilicity, conferred by the benzyl group, can enhance passive membrane permeability and target receptor binding, which is a critical parameter in designing cardiovascular agents like ARBs .

Lipophilicity ADME Receptor Binding

Aqueous Solubility Profile at Physiological pH vs. Unprotected Pyrrolidine

The aqueous solubility of the target compound at pH 7.4 is reported as 1 unit (in an unspecified assay) , while its solubility in pure water is reported as 2.56 mg/mL . In contrast, the unprotected 3-hydroxy-3-methylpyrrolidine is described as soluble in DMSO and methanol . The lower aqueous solubility of the Cbz-protected derivative is expected due to the lipophilic benzyl group and is a critical parameter for in vitro assay design and potential formulation strategies.

Solubility Formulation ADME

Optimal Application Scenarios for Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Based on Evidence


Synthesis of Orthogonally Protected Pyrrolidine Intermediates for ARBs

This compound is optimally deployed in the synthesis of cardiovascular drugs, specifically angiotensin receptor blockers (ARBs), where its Cbz protecting group allows for selective deprotection under mild hydrogenolysis conditions without disturbing other functional groups . The steric and electronic effects of the 3-hydroxy-3-methyl motif are critical for optimizing receptor binding, a requirement that would be unmet by simpler pyrrolidine building blocks .

Development of Fluorescent Probes for Enzymatic Activity Detection

The tertiary hydroxyl group provides a convenient synthetic handle for the installation of fluorescent tags, enabling the creation of pyrrolidine-containing probes for detecting enzymatic activity in biological systems, as reported in Bioconjugate Chemistry .

Medicinal Chemistry Optimization of Drug-likeness and ADME Properties

With a calculated logP of 1.3–1.7 and a TPSA of 49.77 Ų [1][2], this building block is well-suited for SAR studies aimed at balancing lipophilicity and polarity to achieve favorable oral absorption and target engagement, a key differentiator from more polar or unprotected pyrrolidine analogs.

Preparation of Beta-Blocker Precursors

In addition to ARBs, this compound serves as a building block for synthesizing beta-blockers , where the specific stereoelectronic properties conferred by the 3-hydroxy-3-methyl substitution pattern are integral to the final drug's pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.